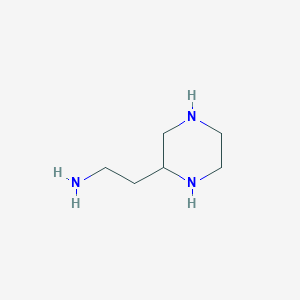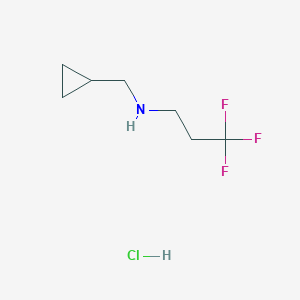
(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine hydrochloride
Overview
Description
“(Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine hydrochloride” is an organic compound with the CAS Number: 405878-90-2 . It has a molecular weight of 203.63 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(cyclopropylmethyl)-3,3,3-trifluoro-1-propanamine hydrochloride . Its InChI code is 1S/C7H12F3N.ClH/c8-7(9,10)3-4-11-5-6-1-2-6;/h6,11H,1-5H2;1H . This indicates that the molecule consists of a cyclopropylmethyl group and a 3,3,3-trifluoropropyl group linked by an amine group, and it is in the form of a hydrochloride salt.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Transformations
- Intramolecular Amination: Bis(trichloroacetimidoyloxymethyl)cyclopropanes, closely related to the chemical structure of (Cyclopropylmethyl)(3,3,3-trifluoropropyl)amine hydrochloride, are used to provide intramolecular amination products of intermediate cyclobutyl or cyclopropylmethyl carbenium ion (Skvorcova, Grigorjeva, & Jirgensons, 2017).
- β-Substituted-trifluoromethyl-ethenes Synthesis: Utilizing related chemical structures in base-promoted reactions with O-, N-, and S-nucleophiles under mild conditions, various β-substituted-trifluoromethyl-ethenes are synthesized (Meyer & El Qacemi, 2020).
Amide Formation and Protection
- Amide Formation Mechanism: Studies on the mechanism of amide formation in aqueous media using compounds similar to this compound, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), provide insights into biochemical conjugation processes (Nakajima & Ikada, 1995).
- Peptide Synthesis: The N-dicyclopropylmethyl residue, closely related to this compound, is introduced into amino acids for peptide synthesis, showcasing the importance of such structures in amide bond protection (Carpino et al., 2009).
Drug Development and Synthesis
- Trifluoropropenylation in Medicinal Chemistry: The introduction of 3,3,3-trifluoroprop-1-enyl (TFPE) group, related to this compound, shows potential in medicinal chemistry and drug development (Ikeda, 2019).
Chemical Synthesis and Modification
- Formation of β-Chloro -β-trifluoromethylated Enones: Using structures similar to this compound in synthesis, β-chloro -β-trifluoromethylated enones, essential in the formation of bioactive molecules, are produced (Jeon, Kim, Son, & Jeong, 2006).
- Production of Tetrahydro-1,3-oxazepines: The compound aids in the efficient synthesis of tetrahydro-1,3-oxazepines, emphasizing its role in creating complex molecular structures (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Bioconjugation and Hydrogel Development
- Bioconjugation Mechanism Study: The mechanism of bioconjugation using similar compounds, focusing on the interaction between carboxylic acid and amine, offers insights into biomedical applications (Nakajima & Ikada, 1995).
- Chitosan Hydrogels: The use of tris(2-(2-formylphenoxy)ethyl)amine, closely related in structure, in creating chitosan hydrogels demonstrates its utility in controlled drug delivery systems (Karimi et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-(cyclopropylmethyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)3-4-11-5-6-1-2-6;/h6,11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWRXBKVRGHZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405878-90-2 | |
| Record name | Cyclopropanemethanamine, N-(3,3,3-trifluoropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405878-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



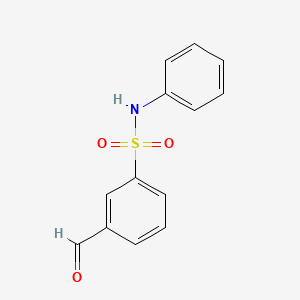
acetic acid](/img/structure/B3265440.png)
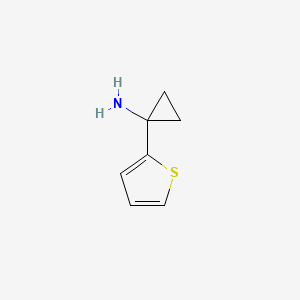
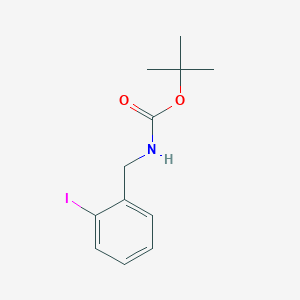
![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

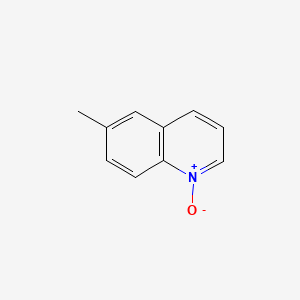
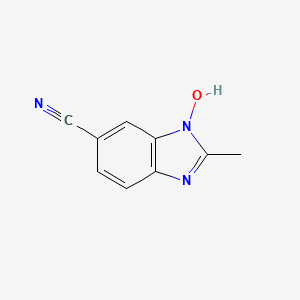
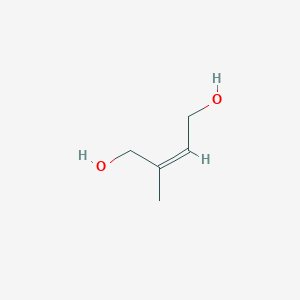


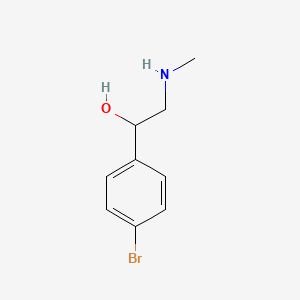
amine hydrochloride](/img/structure/B3265508.png)
